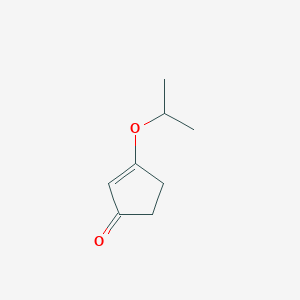
3-Isopropoxy-2-cyclopentenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropoxy-2-cyclopentenone, also known as IPC, is a cyclic ketone compound with a molecular formula of C9H12O2. IPC is widely used in the field of organic synthesis due to its unique chemical properties and versatile applications.
Scientific Research Applications
3-Isopropoxy-2-cyclopentenone has been extensively studied for its potential applications in organic synthesis. It has been used as a building block for the synthesis of various organic compounds, including natural products and pharmaceuticals. 3-Isopropoxy-2-cyclopentenone has also been used as a key intermediate in the synthesis of chiral compounds and as a catalyst for various organic reactions. In addition, 3-Isopropoxy-2-cyclopentenone has been studied for its potential applications in the field of materials science, including the synthesis of polymers and nanomaterials.
Mechanism of Action
3-Isopropoxy-2-cyclopentenone is known to undergo various reactions, including Diels-Alder reactions and Michael additions. These reactions are believed to be initiated by the electron-withdrawing nature of the carbonyl group in 3-Isopropoxy-2-cyclopentenone. The cyclopentenone ring in 3-Isopropoxy-2-cyclopentenone is also known to undergo ring-opening reactions, leading to the formation of various products.
Biochemical and Physiological Effects:
3-Isopropoxy-2-cyclopentenone has been shown to have various biochemical and physiological effects. It has been studied for its potential anti-inflammatory and anti-cancer properties, as well as its ability to inhibit the activity of certain enzymes. 3-Isopropoxy-2-cyclopentenone has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
3-Isopropoxy-2-cyclopentenone has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. 3-Isopropoxy-2-cyclopentenone is also stable under a wide range of conditions, making it easy to handle and store. However, 3-Isopropoxy-2-cyclopentenone has some limitations in lab experiments. It is highly reactive and can undergo unwanted reactions, leading to the formation of undesired products. 3-Isopropoxy-2-cyclopentenone is also toxic and requires careful handling and disposal.
Future Directions
There are several future directions for the study of 3-Isopropoxy-2-cyclopentenone. One area of research is the development of new synthesis methods for 3-Isopropoxy-2-cyclopentenone and its derivatives. Another area of research is the study of 3-Isopropoxy-2-cyclopentenone's potential applications in the field of materials science, including the synthesis of new polymers and nanomaterials. Additionally, further research is needed to fully understand 3-Isopropoxy-2-cyclopentenone's mechanisms of action and its potential applications in the treatment of various diseases.
Synthesis Methods
3-Isopropoxy-2-cyclopentenone can be synthesized through a variety of methods, including the reaction of cyclopentadiene with maleic anhydride, followed by the reaction of the resulting product with isopropyl alcohol. Another synthesis method involves the reaction of cyclopentadiene with maleic anhydride in the presence of a palladium catalyst, followed by the reaction of the resulting product with isopropyl alcohol. Both methods have been widely used in the synthesis of 3-Isopropoxy-2-cyclopentenone.
properties
CAS RN |
138509-46-3 |
|---|---|
Product Name |
3-Isopropoxy-2-cyclopentenone |
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-propan-2-yloxycyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-6(2)10-8-4-3-7(9)5-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
SSSFRZWTJVFYJA-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC(=O)CC1 |
Canonical SMILES |
CC(C)OC1=CC(=O)CC1 |
synonyms |
2-Cyclopenten-1-one,3-(1-methylethoxy)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




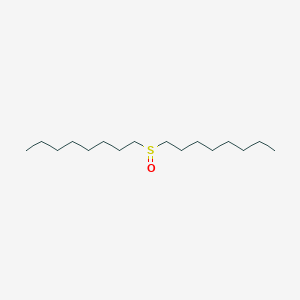
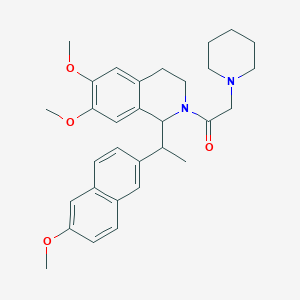


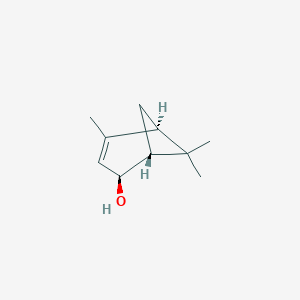
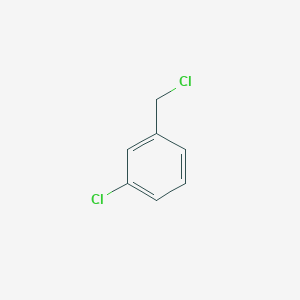
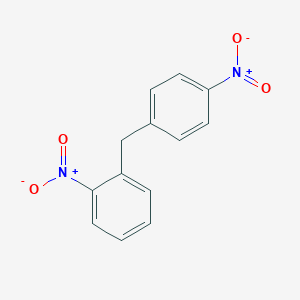

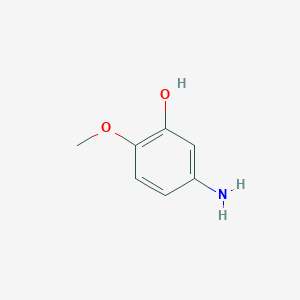
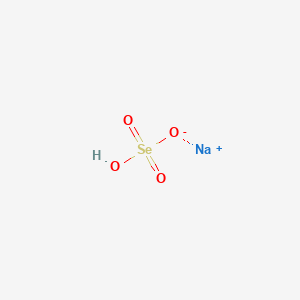
![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
![5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B156539.png)
![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)